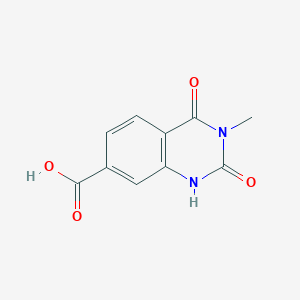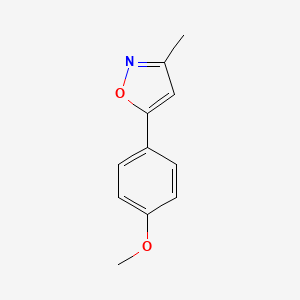
5-(4-Methoxyphenyl)-3-methylisoxazole
Vue d'ensemble
Description
5-(4-Methoxyphenyl)-3-methylisoxazole is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Central Nervous System Studies : 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, a structurally similar compound, has shown high potency as a selective serotonin-3 receptor antagonist. It can effectively penetrate the blood-brain barrier, indicating potential for in vitro and in vivo studies of this class of compounds (Rosen et al., 1990).
Agricultural Chemicals : 3-(2-Hydroxyethoxy)-5-methylisoxazole shows potential in the development of chemically controlled-release formulations of Hymexazol, a fungicide. This indicates applications in agricultural chemistry, particularly in controlled release systems (Tai et al., 2002).
Synthetic Chemistry : 1-[3′-(4″-Methoxyphenyl)-5′-methylisoxazole-4′formyl]-4-arylthiosemicarbazides and its derivatives have been synthesized, contributing to the field of organic synthesis and potentially leading to new pharmaceutical compounds (Liu Fang-ming, 2012).
Bioactive Compounds : Arylidenisoxazolones, which include derivatives of 5-(4-Methoxyphenyl)-3-methylisoxazole, have been tested for their effect on the growth and development of wheat seedlings. This research contributes to understanding the relationship between chemical structure and biological action (Smirnov et al., 2022).
Biodegradation Studies : Research on the biodegradation of sulfamethoxazole, a common antibiotic, has shown that certain bacteria can completely degrade 3-amino-5-methylisoxazole, a structurally related compound. This finding is significant for bioremediation of contaminated sites (Mulla et al., 2018).
Neuropharmacology : A study on isoxazole amino acids, related to this compound, developed novel excitatory amino acid (EAA) receptor antagonists. These compounds have potential in neuroprotective and neuropharmacological research (Krogsgaard‐Larsen et al., 1991).
Cancer Research : Benzimidazole derivatives, including ones with a structure similar to this compound, have been studied for their potential as EGFR inhibitors in cancer therapy (Karayel, 2021).
Corrosion Inhibition : Pyranopyrazole derivatives, including compounds structurally related to this compound, have shown effectiveness as corrosion inhibitors for mild steel in acidic solutions. This indicates applications in materials science and engineering (Yadav et al., 2016).
Crystal Structure and Docking Studies : The crystal structure and docking studies of tetrazole derivatives, including those related to this compound, have been carried out, contributing to the field of molecular modeling and drug design (Al-Hourani et al., 2015).
Organic Chemistry : Studies in the synthesis and characterization of novel isoxazole derivatives, including those related to this compound, have been conducted. This research contributes to the field of organic and medicinal chemistry (Laamari et al., 2020).
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-3-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-7-11(14-12-8)9-3-5-10(13-2)6-4-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDVDVTVRGHZGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



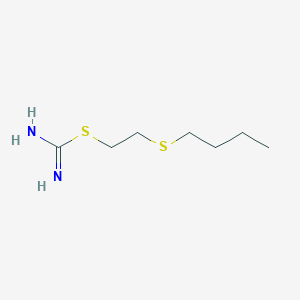

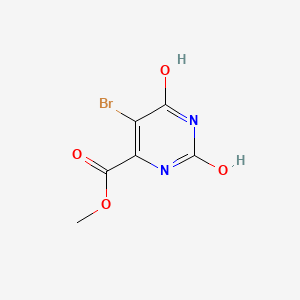
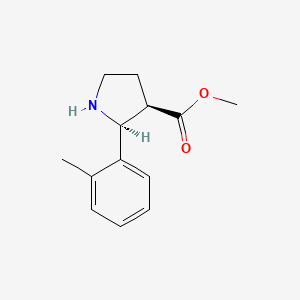
![2-(4-aminobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B7784617.png)



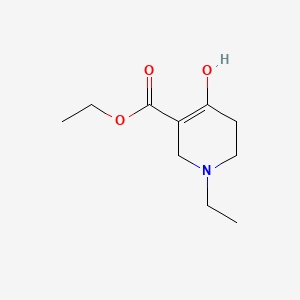
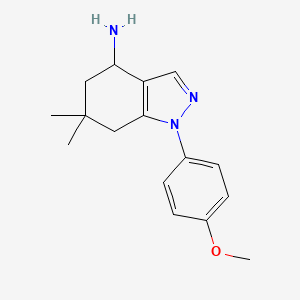
![2-[(Dicyanomethylene)amino]malononitrile](/img/structure/B7784650.png)
![3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-methoxybenzaldehyde](/img/structure/B7784652.png)

